6-(4-methoxyphenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
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Overview
Description
6-(4-methoxyphenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is an organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group and a tetramethyldihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione typically involves the condensation of 4-methoxybenzaldehyde with a suitable diketone under acidic or basic conditions. One common method involves the use of p-anisaldehyde (4-methoxybenzaldehyde) and acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps including aldol condensation, cyclization, and dehydration to form the desired pyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the methoxyphenyl ring.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-2,3-dihydro-1H-pyran-2-one: A structurally similar compound with a different substitution pattern on the pyran ring.
6-(4-methoxyphenyl)-3,3,5,5-tetramethyl-2H-pyran-2,4(3H)-dione: A closely related compound with slight variations in the substitution pattern.
Uniqueness
6-(4-methoxyphenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetramethyl substitution on the pyran ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3,3,5,5-tetramethyloxane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-15(2)12(10-6-8-11(19-5)9-7-10)20-14(18)16(3,4)13(15)17/h6-9,12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQYILMZPLHINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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